9H-thioxanthen-9-one, 2-fluoro-
Description
9H-Thioxanthen-9-one, 2-fluoro- is a fluorinated derivative of the thioxanthone scaffold, a sulfur-containing heterotricyclic compound with a dibenzo-γ-thiopyrone structure (Figure 1) . Thioxanthones are isosteric analogues of xanthones, where the oxygen atom in the xanthone structure is replaced by sulfur . The substitution at position 2 with fluorine introduces unique electronic and steric effects, influencing reactivity, photophysical properties, and biological activity. This compound is synthesized via halogenation or coupling reactions, as seen in methods for related derivatives (e.g., 2-chloro- and 2-bromomethyl-thioxanthenones) .
Properties
CAS No. |
60086-39-7 |
|---|---|
Molecular Formula |
C13H7FOS |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-fluorothioxanthen-9-one |
InChI |
InChI=1S/C13H7FOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |
InChI Key |
VVZWCWXLBDGDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
2-Chloro-9H-thioxanthen-9-one (CAS: 23117-71-7)
- Structure : Chlorine substituent at position 2.
- Applications : Industrial photoinitiator in UV-curing materials .
- Safety : Classified as hazardous, requiring strict handling protocols .
2-(Bromomethyl)-9H-thioxanthen-9-one (CAS: 23117-71-7)
Alkyl-Substituted Derivatives
2-Methyl-9H-thioxanthen-9-one (CAS: 15774-82-0)
- Structure : Methyl group at position 2.
- Properties : Molecular weight 226.29 g/mol; higher lipophilicity than 2-fluoro- .
2-Isopropyl-9H-thioxanthen-9-one (2-ITX)
- Structure : Isopropyl group at position 2.
- Metabolism : Hepatic oxidation forms reactive epoxide metabolites (e.g., metabolite M7), raising toxicity concerns .
- Key Difference : The isopropyl group increases steric bulk and lipophilicity, enhancing persistence in biological systems compared to 2-fluoro- .
Oxidized Derivatives
9H-Thioxanthen-9-one 10,10-dioxide (e.g., TXO-PhCz)
- Structure : Sulfone (10,10-dioxide) modification.
- Applications : Thermally activated delayed fluorescence (TADF) emitter in OLEDs due to enhanced electron-accepting capacity .
- Key Difference : The sulfone group red-shifts absorption/emission spectra compared to 2-fluoro-, making it suitable for blue-light-emitting devices .
Amino- and Hydroxy-Substituted Derivatives
1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones
- Structure: Aminoalkyl substituents at position 1.
- Antitumor Activity: Demonstrated potent inhibition of pancreatic ductal adenocarcinoma (Panc03) in mice via CoMFA studies .
7-Hydroxy-9H-thioxanthen-9-one
Trifluoromethyl Derivatives
2-Trifluoromethyl-9H-thioxanthen-9-ol
- Structure : Trifluoromethyl and hydroxyl groups.
- Applications : Impurity in flupenthixol (antipsychotic drug); crystal structure reveals a distorted boat conformation with intermolecular hydrogen bonding .
- Key Difference : The trifluoromethyl group enhances metabolic stability compared to 2-fluoro-, but introduces greater steric bulk .
Data Tables
Table 1: Physical and Chemical Properties of Selected Derivatives
Q & A
Q. What are the most reliable synthetic routes for 2-fluoro-9H-thioxanthen-9-one, and how can reaction yields be optimized?
A common method involves cyclization of (2-fluorophenyl)(2-halophenyl)methanones derived from 1-bromo-2-fluorobenzenes. Key steps include using dehydrating agents (e.g., acetic anhydride) and optimizing stoichiometry of halide precursors. Yield improvements (e.g., 60% in related syntheses) are achieved via one-pot, two-step reactions .
Q. How can researchers characterize the triplet state dynamics of 2-fluoro-9H-thioxanthen-9-one?
Optically Detected Magnetic Resonance (ODMR) spectroscopy at cryogenic temperatures (1.4 K) reveals radiative decay and intersystem crossing mechanisms. Sublevel-specific vibronic coupling and spin-orbit interactions (e.g., sulfur's role) are critical for interpreting phosphorescence data .
Q. What safety protocols are essential when handling fluorinated thioxanthenones?
While direct data on 2-fluoro derivatives is limited, analogs like 2-chlorothioxanthone require strict controls: use fume hoods, avoid inhalation/contact, and store in light-protected, airtight containers. Reference GHS hazard codes (e.g., H303/H313) for guidance .
Q. How can metabolic pathways of 2-fluoro-9H-thioxanthen-9-one be studied in vitro?
Use rat/human liver microsomes or S9 fractions with LC/UV and LC/MS to identify metabolites. Focus on regioselective oxidation (e.g., sulfur or substituents) and reactive intermediates like epoxides, validated via synthetic standards .
Q. What computational methods predict the electronic properties of fluorinated thioxanthenones?
Semiempirical methods (PM3, AM1) and ab initio calculations optimize molecular geometries. Compare results with crystallographic data to resolve discrepancies (e.g., planar vs. pyramidal nitrogen configurations) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated into 2-fluoro-9H-thioxanthen-9-one for pharmacokinetic studies?
Use carboxyl-¹⁴C-labeled precursors during synthesis, as demonstrated for 1-fluoro-4-methyl analogs. Purify via column chromatography and validate radiochemical purity using autoradiography or scintillation counting .
Q. What experimental design strategies optimize reaction conditions for novel thioxanthenone derivatives?
Employ factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables, improving yield and reducing side products .
Q. How do structural modifications (e.g., fluoro vs. chloro substituents) influence antitumor activity in 9H-thioxanthen-9-one derivatives?
Perform 3D-QSAR/CoMFA using steric, electrostatic, and hydrophobic (log P) parameters. Align structures via RMS-fit or SEAL methods; prioritize substituents at positions 1 and 2 for Panc03 tumor inhibition .
Q. How to resolve contradictions between computational and crystallographic data for thioxanthenone derivatives?
Cross-validate PM3/AM1-optimized geometries with X-ray data. For example, hycanthone methanesulfonate’s planar N(1) in crystallography vs. pyramidal in simulations suggests dynamic effects or lattice packing influences .
Q. What theoretical frameworks guide mechanistic studies of fluorinated thioxanthenones in photodynamic therapy?
Link research to π→π*/n→π* electronic transitions or spin-orbit coupling theories. For example, ODMR data on sulfur’s role in triplet-state dynamics can inform design of photosensitizers .
Methodological Tables
Table 1: Key Synthetic Parameters for 2-Fluoro-9H-thioxanthen-9-one
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Precursor | (2-fluorophenyl)(2-bromophenyl)methanone | |
| Solvent | Acetic acid | |
| Catalyst | Tin(II) chloride (for nitro reduction) | |
| Yield Optimization | One-pot, two-step cyclization |
Table 2: Analytical Techniques for Thioxanthenone Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
